

Discovery and isolation of Umbelliprenin from plants

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Compound of Interest

Compound Name: *Umbelliprenin*

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An In-depth Technical Guide to the Discovery and Isolation of **Umbelliprenin** from Plants

Introduction

Umbelliprenin is a naturally occurring sesquiterpene coumarin, a class of secondary metabolites found predominantly in plants belonging to the Apiaceae and Rutaceae families.[1][2] First isolated over 50 years ago, its biological activities have garnered significant scientific interest only in the last two decades.[1][2] **Umbelliprenin** is structurally similar to auraptene, another prenylated coumarin, differing only in the length of its 7-prenyloxy chain, which contains 15 carbons instead of 10.[3] This compound is found in various edible plants such as celery, coriander, and lemon, but it is particularly abundant in species of the *Ferula* genus.[1][2]

Extensive research has demonstrated a wide range of pharmacological properties for **Umbelliprenin**, including anticancer, anti-inflammatory, antioxidant, and antileishmanial activities.[1][4] Its potential as a therapeutic agent is underscored by its ability to modulate key cellular signaling pathways involved in cancer progression, such as angiogenesis and metastasis.[5][6] This guide provides a comprehensive overview of the discovery, isolation, and characterization of **Umbelliprenin**, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Plant Sources

Umbelliprenin was first identified more than half a century ago.[1][2] It is a prominent bioactive constituent of the genus *Ferula* (Apiaceae family), which comprises approximately 180 species.

[7][8] The roots of *Ferula* species are a particularly rich source for isolating sesquiterpene coumarins like **Umbelliprenin**. [9]

Key plant sources include:

- *Ferula* Species: Notably *F. szowitsiana*, *F. sinkiangensis*, and *F. persica*. [3][9][10][11][12]
- Other Apiaceae Family Plants: Including *Anethum graveolens* (dill), *Pimpinella anisum* (anise), and *Ferulago campestris* (field ferula). [13][14]
- Edible Plants: Found in smaller quantities in celery, coriander (*Coriandrum sativum*), angelica, and lemon (*Citrus limon*). [1][15]
- *Punica granatum* (Pomegranate): Seeds have been identified as a source. [16]

Data Presentation: Quantitative Analysis of Umbelliprenin

The yield of **Umbelliprenin** varies significantly depending on the plant source, the part of the plant used, and the extraction methodology. Ethanol has been shown to be a highly effective solvent for its extraction. [13][14]

Plant Species	Plant Part	Extraction Method	Solvent System	Yield of Umbelliprenin	Reference
Ferulago campestris	Seeds	Maceration / Ultrasound	Ethanol	1.7% to 14.4% of total extract	[13] [14]
Anethum graveolens (Dill)	Seeds	Maceration / Ultrasound	Ethanol	1.7% to 14.4% of total extract	[13] [14]
Pimpinella anisum (Anise)	Seeds	Maceration / Ultrasound	Ethanol	1.7% to 14.4% of total extract	[13] [14]
Punica granatum (Pomegranate)	Seeds	Ultrasound-Assisted	Absolute Ethanol	6.53 ± 0.12 µg/g of dry extract	[16]

Experimental Protocols

General Extraction of Umbelliprenin from Ferula Roots

This protocol describes a general method for extracting **Umbelliprenin** from the dried roots of Ferula species, a common source material.[\[10\]](#)

Materials and Equipment:

- Dried and powdered roots of a Ferula species (e.g., *F. szowitsiana*)
- Solvent: Absolute Ethanol (EtOH) or Methanol
- Extraction apparatus: Soxhlet apparatus or an ultrasonic bath
- Rotary evaporator
- Filtration system (e.g., Whatman filter paper)

- Glassware (beakers, flasks)

Procedure:

- Preparation of Plant Material: Grind the dried roots of the Ferula plant into a fine powder to increase the surface area for solvent extraction.
- Extraction:
 - Maceration/Soxhlet: Place the powdered root material (e.g., 100 g) in a cellulose thimble and extract with ethanol (e.g., 500 mL) in a Soxhlet apparatus for a period of 24-48 hours.
 - Ultrasound-Assisted Extraction (UAE): Suspend the powdered root material in ethanol in a flask. Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at room temperature.[\[16\]](#)[\[17\]](#) This method is often faster and more efficient.
- Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to remove solid plant debris.
- Concentration: Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature of approximately 40-50°C. This process removes the solvent, yielding a crude extract.
- Storage: Store the crude extract in a cool, dark place until further purification.

Isolation and Purification by Column Chromatography

This protocol details the purification of **Umbelliprenin** from the crude extract using column chromatography.[\[18\]](#)

Materials and Equipment:

- Crude plant extract
- Silica gel (for column chromatography, e.g., 70-230 mesh)
- Glass chromatography column

- Solvent system (mobile phase), typically a gradient of non-polar to polar solvents (e.g., n-hexane and ethyl acetate)
- Fraction collector or collection tubes
- Thin-Layer Chromatography (TLC) plates for monitoring

Procedure:

- **Column Packing:** Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., n-hexane). Pour the slurry into the chromatography column and allow it to settle, forming a packed bed.
- **Sample Loading:** Dissolve a known amount of the crude extract in a minimal volume of the mobile phase and carefully load it onto the top of the silica gel column.
- **Elution:** Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). This gradient elution will separate the compounds based on their polarity.
- **Fraction Collection:** Collect the eluate in separate fractions using a fraction collector or manually in test tubes.
- **Monitoring:** Monitor the separation process by spotting the collected fractions on TLC plates. Visualize the spots under UV light. Fractions containing the same compound (as indicated by identical R_f values) are pooled together.
- **Final Concentration:** Concentrate the pooled fractions containing pure **Umbelliprenin** using a rotary evaporator to yield the isolated compound. Purity is typically assessed to be >95%.
[10]

Identification and Characterization

The identity and purity of the isolated **Umbelliprenin** are confirmed using various analytical techniques.[18][19]

A. High-Performance Liquid Chromatography (HPLC/UHPLC)

- Purpose: To assess the purity of the isolated compound and for quantitative analysis.[13][16]
- Typical System: A reverse-phase column (e.g., C18) is commonly used.
- Mobile Phase: A gradient mixture of acetonitrile and water, often with a small amount of formic acid, is a typical mobile phase.[13]
- Detection: UV detection is set at a specific wavelength (e.g., 322 nm) to detect the coumarin chromophore.[13]
- Result: A single, sharp peak at the characteristic retention time for **Umbelliprenin** indicates a high degree of purity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To elucidate the chemical structure of the isolated compound.
- Experiments: Both ^1H -NMR and ^{13}C -NMR experiments are performed.[18]
- Result: The resulting spectra provide detailed information about the number and types of protons and carbons, their chemical environments, and their connectivity, allowing for unambiguous structural confirmation of **Umbelliprenin**.

C. Mass Spectrometry (MS)

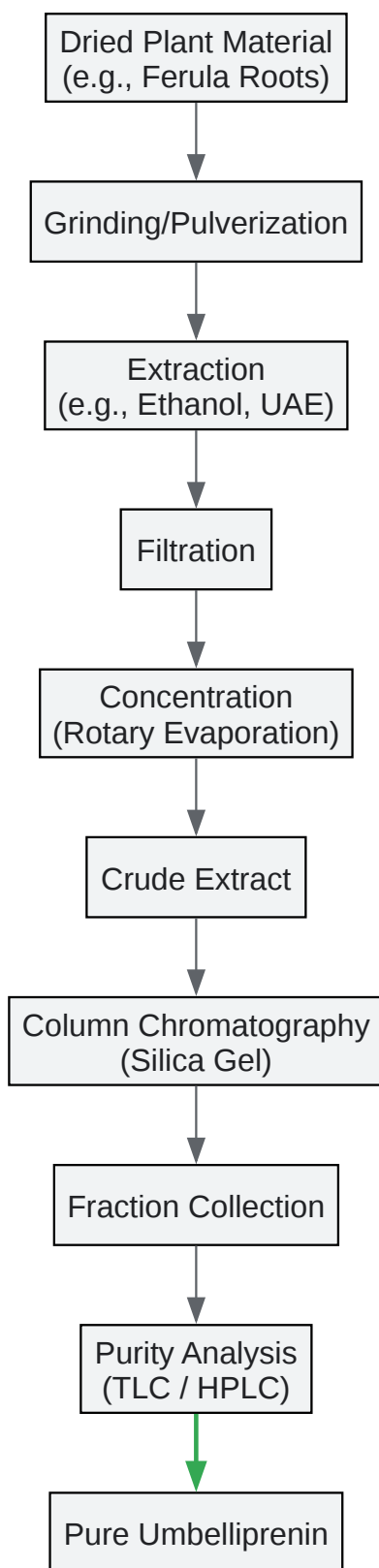
- Purpose: To determine the molecular weight and elemental composition of the compound.
- Result: Mass spectrometry provides the molecular weight of **Umbelliprenin** ($\text{C}_{24}\text{H}_{30}\text{O}_3$, MW: 366), further confirming its identity.[10]

Signaling Pathways and Experimental Workflows

Umbelliprenin exerts its biological effects by modulating several key signaling cascades within cells, particularly those related to cancer cell proliferation, angiogenesis, and metastasis.

Experimental Workflow for Umbelliprenin Isolation

The overall process from plant collection to the acquisition of the pure compound can be visualized as a multi-step workflow.

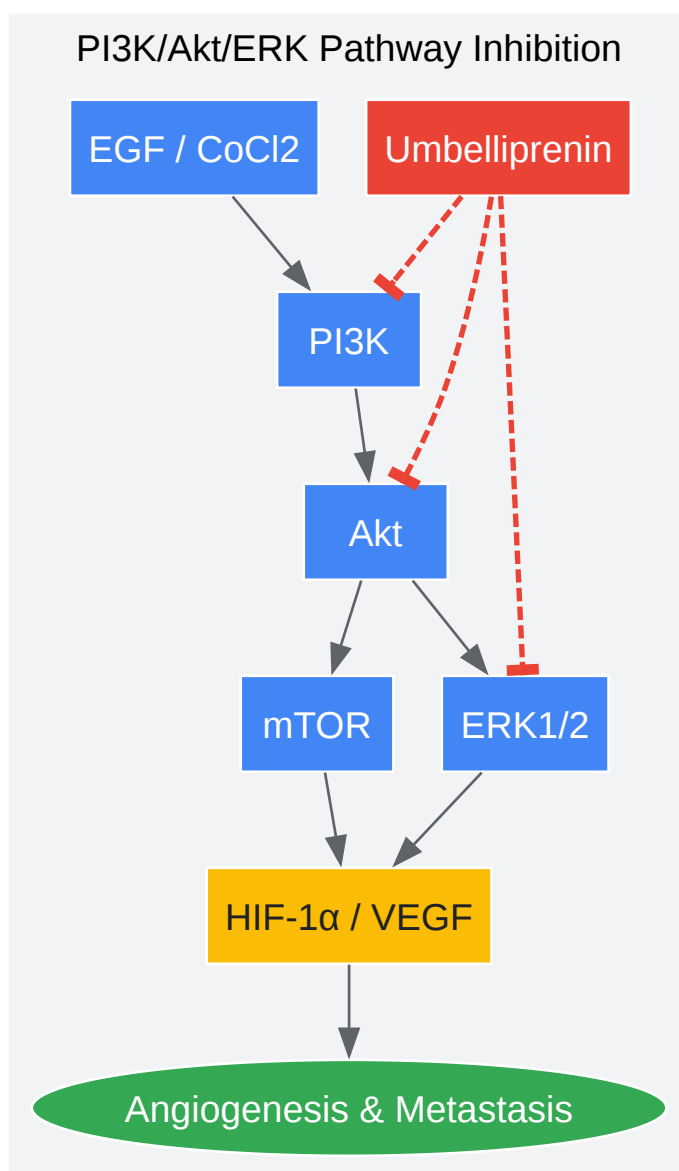


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Caption: Workflow for the extraction and purification of **Umbelliprenin**.

Umbelliprenin's Inhibition of the PI3K/Akt/ERK Signaling Pathway

Studies have shown that **Umbelliprenin** can inhibit the PI3K/Akt/ERK signaling pathway, which is crucial for angiogenesis and metastasis in cancer cells.^[5] It has been demonstrated to downregulate the expression of key genes and proteins in this pathway when stimulated by agents like Epidermal Growth Factor (EGF) or Cobalt Chloride (CoCl₂), a hypoxia-mimicking agent.^[5]

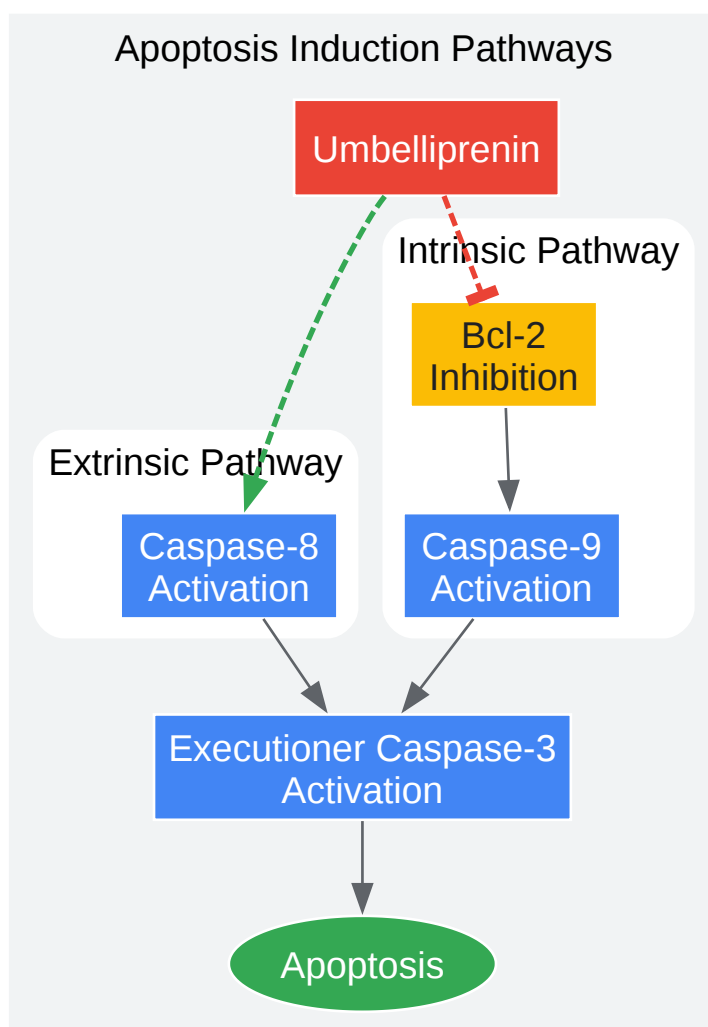


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Caption: **Umbelliprenin** inhibits key nodes in the PI3K/Akt/ERK pathway.

Umbelliprenin's Induction of Apoptosis

Umbelliprenin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia and melanoma cells.[10][20][21] This process is mediated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10][21]



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Caption: **Umbelliprenin** activates both extrinsic and intrinsic apoptosis.

Conclusion

Umbelliprenin stands out as a sesquiterpene coumarin with significant therapeutic potential, largely attributable to its potent anticancer and anti-inflammatory properties. The genus *Ferula* is the most prominent natural source, although it is distributed across several plant families. The successful isolation of **Umbelliprenin** relies on established phytochemical techniques, beginning with solvent extraction and followed by purification using column chromatography, with its identity confirmed through modern spectroscopic methods. The ability of **Umbelliprenin** to modulate critical cellular signaling pathways, thereby inhibiting cancer growth and inducing apoptosis, makes it a compelling candidate for further investigation in drug discovery and

development. This guide provides a foundational framework of the technical procedures and scientific understanding necessary for researchers to explore the full potential of this valuable natural compound.

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